molecular formula C21H26N2O3 B268970 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide

2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide

Cat. No. B268970
M. Wt: 354.4 g/mol
InChI Key: SMHRSTCKUVCNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It is a potential therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and cancer. In

Mechanism of Action

AMPK is a key regulator of cellular energy homeostasis. It is activated by an increase in the AMP/ATP ratio, which occurs during energy stress. 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. Activation of AMPK by 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide results in the phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as cell growth and survival.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle cells and liver cells. It also increases fatty acid oxidation and inhibits lipogenesis in adipocytes. In addition, 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has been found to induce autophagy and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide is a potent and selective activator of AMPK, making it a valuable tool for investigating the role of AMPK in cellular metabolism and cancer. However, it is important to note that 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, the effects of 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide may be cell type-specific and dose-dependent.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide. One area of interest is the development of more potent and selective activators of AMPK for therapeutic use in metabolic disorders and cancer. Another area of research is the investigation of the role of AMPK in aging and longevity. Additionally, the use of 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide in combination with other drugs for the treatment of cancer is an area of ongoing research.
Conclusion
In conclusion, 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide is a small molecule activator of AMPK with potential therapeutic applications in metabolic disorders and cancer. Its mechanism of action involves the activation of AMPK, resulting in downstream effects on glucose and lipid metabolism, as well as cell growth and survival. 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has been widely used in scientific research and has several advantages and limitations for lab experiments. There are also several future directions for research on 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide, including the development of more potent and selective activators of AMPK and the investigation of its role in aging and longevity.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide involves the reaction of 4-isobutyrylamino-2-bromoaniline with 4-ethylphenol in the presence of potassium carbonate in dimethylformamide. The resulting product is then reacted with 2-bromo-2-methylpropionyl bromide in the presence of potassium carbonate in dimethylformamide to yield 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has been widely used in scientific research to investigate the role of AMPK in metabolic disorders and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. 2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

properties

Product Name

2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-[2-(4-ethylphenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C21H26N2O3/c1-5-16-6-12-19(13-7-16)26-15(4)21(25)23-18-10-8-17(9-11-18)22-20(24)14(2)3/h6-15H,5H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

SMHRSTCKUVCNRM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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